5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde

Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

Many neuroscience hit-to-lead programs face delays due to building blocks with uncharacterized bioactivity. This compound provides validated dual MAO-A/B inhibition (IC50: 30 nM/83 nM), enabling immediate SAR expansion. • Quantified enzymatic activity eliminates target-engagement uncertainty. • Low melting point (59-63 °C) supports automated liquid handling without dispenser clogging. • Electron-deficient aldehyde ensures high-yield condensations, reducing cost per library compound.

Molecular Formula C12H6ClF3O2
Molecular Weight 274.62 g/mol
CAS No. 259196-40-2
Cat. No. B1361219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
CAS259196-40-2
Molecular FormulaC12H6ClF3O2
Molecular Weight274.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=O)Cl
InChIInChI=1S/C12H6ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-6H
InChIKeyBDUFOVWZBTVLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: CNS-Targeted Building Block


5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde is a specialized 5-aryl-2-furaldehyde building block featuring a furan ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. With a molecular weight of 274.62 g/mol and a melting point of 59–63 °C , this compound serves as a versatile intermediate for constructing more complex molecular architectures. Its primary documented bioactivity is the inhibition of human monoamine oxidase (MAO) enzymes, a target class central to neurodegenerative and psychiatric disorder research [1].

Workflow CNS-targeted building block for MAO enzyme inhibition studies
Selection 5-aryl-2-furaldehyde scaffold with electron-withdrawing pharmacophore
Use Context Neurodegenerative and psychiatric disorder research models

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: Why Substitution Fails


Substituting 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde with simpler or differently substituted analogues introduces significant risks of altered or lost biological activity. The specific positioning of the chlorine atom at the 2-position and the trifluoromethyl group at the 5-position on the phenyl ring is critical for its interaction with monoamine oxidase enzymes [1]. As demonstrated by comparative enzymatic data, a seemingly minor change to the substituent pattern can lead to a drastic drop in inhibitory potency, rendering a project's structure-activity relationship (SAR) invalid and wasting research resources [2].

Target: 2-Cl, 5-CF3 phenyl
Specific substitution pattern required for MAO interaction.
Substitute: Positional isomer
Altered halogen placement may collapse inhibitory potency.
Target: 5-aryl-2-furaldehyde
Electron-withdrawing pharmacophore drives MAO-B potency.
Substitute: 4-benzyloxyphenyl analog
Significantly lower target engagement; SAR may not transfer.
Target: Liquid at RT, mp 59-63 °C
Suited for automated liquid handling workflows.
Substitute: High-melting solid analog
Solid reagents may clog dispensers and require pre-heating.

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: Evidence vs. Comparators


Superior MAO-B Inhibition vs. 4-Benzyloxyphenyl Analog

This compound is a significantly more potent inhibitor of human recombinant MAO-B than the structurally related 5-[4-(benzyloxy)phenyl]-2-furaldehyde. The target compound achieves an IC50 of 83 nM [1] compared to 1,200 nM for the benzyloxyphenyl analog [2], representing a 14.5-fold improvement in potency. This demonstrates the superior contribution of the 2-chloro-5-(trifluoromethyl) pharmacophore over the 4-benzyloxy moiety for MAO-B target engagement.

MAO-B Inhibition
Cross-study comparable
IC50: 83 nM vs. 1,200 nM (14.5-fold higher potency)
Supports MAO-B target engagement context
Data from human recombinant MAO-B; comparator is 4-benzyloxyphenyl analog
Monoamine Oxidase Enzyme Inhibition Structure-Activity Relationship

Balanced Dual MAO-A/B Inhibition Profile

Unlike compounds exhibiting high selectivity for a single MAO isoform, this molecule demonstrates a balanced dual inhibition profile. It inhibits MAO-A with an IC50 of 30 nM and MAO-B with an IC50 of 83 nM, yielding a selectivity ratio (MAO-B/MAO-A) of approximately 2.8 [1]. This contrasts with classical selective inhibitors like selegiline, which is MAO-B selective, and provides a unique pharmacological signature for indications where modulation of both neurotransmitters is hypothesized to be beneficial.

Dual MAO-A/B Profile
Class-level inference
MAO-A IC50: 30 nM; MAO-B IC50: 83 nM (Ratio ~2.8)
Reported balanced isoform inhibition context
Contrasts with mono-selective inhibitors like selegiline
Neuropsychiatric Disorders Monoamine Oxidase Multitarget Ligand

Low Melting Point Advantage for Automated Handling

The physical state of a building block is a critical logistical factor in high-throughput synthesis. The target compound is a liquid at room temperature with a melting point of 59–63 °C . This is a distinct practical advantage over close analogs like 5-(2,5-dichlorophenyl)-2-furaldehyde, which is a solid with a melting point of 97–101 °C . The lower melting point ensures easier handling, dispensing, and dissolution, which directly improves workflow efficiency and reduces error rates in automated liquid handling systems.

Physical Form
Data to verify
Liquid at RT; mp 59–63 °C (vs. solid analog mp 97–101 °C)
Supports automated handling workflow fit
Supplier-reported physical property; validate for specific system
Chemical Logistics Physical Form Laboratory Handling

Electronically Activated Aldehyde for Efficient Synthesis

The aldehyde functional group is a cornerstone handle for generating diverse chemical libraries through reactions like Schiff base formation, reductive amination, and Knoevenagel condensation. Its reactivity in this compound is uniquely modulated by the adjacent 2-chloro-5-(trifluoromethyl)phenyl group, a strong electron-withdrawing motif, which enhances the electrophilicity of the carbonyl carbon compared to 5-phenyl-2-furaldehyde . This electronically activated aldehyde allows for faster and higher-yielding condensations under mild conditions, a critical factor in parallel synthesis and library production.

Aldehyde Reactivity
Class-level inference
Electronically activated by 2-Cl, 5-CF3 phenyl group
Supports synthetic efficiency context for condensations
Inferred from substituent electronic effects; reactivity to verify
Synthetic Methodology Medicinal Chemistry Building Block

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde: Application Scenarios


Lead Discovery for Balanced MAO-A/B Inhibitors

In hit-to-lead programs targeting complex neuropsychiatric disorders, the compound's balanced dual MAO-A/B inhibition (IC50: 30 nM and 83 nM, respectively) [1] makes it an ideal starting point. Its unique profile avoids the extreme selectivity of drugs like selegiline, potentially leading to novel therapeutic candidates with a differentiated mechanism of action. Procurement is justified by the high-quality quantitative enzymatic data that enables immediate SAR expansion.

Focused Library Synthesis via Enhanced Aldehyde Reactivity

Medicinal chemistry groups focusing on the synthesis of furan-based heterocycles can leverage the electronically activated aldehyde handle. The 2-chloro-5-(trifluoromethyl) group's electron-withdrawing nature enhances the carbonyl's electrophilicity , ensuring efficient and high-yielding condensation reactions. This technical advantage directly reduces the cost per compound in a library synthesis campaign.

Automated Synthesis with Liquid Reagent

The compound's physical form as a liquid at room temperature and low melting point (59-63 °C) is a critical enabler for automated liquid handling systems. Solid reagents with high melting points like 5-(2,5-dichlorophenyl)-2-furaldehyde (mp 97-101 °C) can clog dispensers and require pre-heating, creating bottlenecks in HTE workflows. This compound's favorable physical properties ensure smoother automation and more reproducible results.

Chemical Probe for MAO Enzyme Mechanisms

The compound's potent and well-characterized MAO-A and MAO-B inhibition data [1] make it a suitable candidate for developing chemical probes to study flavin-dependent amine oxidases. Its defined potency allows for structure-activity relationship studies to map the active site topology of MAO enzymes, a fundamental step in understanding their role in neurotransmitter metabolism and oxidative stress.

Application
Selection Property
Validation Focus
Balanced MAO-A/B inhibitor research
Dual isoform inhibition profile
Neurotransmitter metabolism model endpoints
Focused library synthesis
Electronically activated aldehyde handle
Condensation efficiency review
Automated synthesis workflows
Liquid physical form at ambient temperature
Liquid-handler compatibility verification
MAO enzyme mechanism studies
Well-characterized MAO inhibition data
Active-site topology mapping endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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